1-Benzyl-3,5-dibromobenzene
Overview
Description
1-Benzyl-3,5-dibromobenzene is a chemical compound with the CAS Number: 71572-36-6 . It has a molecular weight of 326.03 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves electrophilic substitution reactions . The process typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H10Br2/c14-12-7-11 (8-13 (15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 326.03 .Scientific Research Applications
Synthesis of Valuable Organic Compounds
1-Benzyl-3,5-dibromobenzene plays a crucial role in the synthesis of various organic compounds. It acts as a key intermediate in the creation of 1,2-dibromobenzenes, which are highly valuable precursors for organic transformations, particularly those involving benzynes. This is evident in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, showcasing its versatility in chemical reactions (Diemer, Leroux, & Colobert, 2011).
Application in Antimitotic Agents
Another significant application is in the development of antimitotic agents. A series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues were developed using a functionalized dibromobenzene intermediate. These compounds demonstrated efficacy in cell viability and cell proliferation assays, indicating their potential in medical research (Shetty et al., 2011).
Facilitating Palladium-Catalyzed Cross-Coupling
This compound is instrumental in palladium-catalyzed cross-coupling reactions. These reactions involve carbonyl and phenolic compounds, leading to the production of oxygen-containing heterocycles or carbocyclic compounds. This demonstrates its utility in complex organic synthesis processes (Terao, Satoh, Miura, & Nomura, 1999).
Role in Polarographic Studies
This compound is also studied in polarographic research. Its behavior in solvents like acetonitrile and dimethylformamide has been examined, particularly focusing on its transformation into benzyne, a reactive intermediate in many chemical processes (Wawzonek & Wagenknecht, 1964).
Mechanism of Action
The mechanism of action for the reactions of 1-Benzyl-3,5-dibromobenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3,5-dibromobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKGSUXPFUDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293134 | |
Record name | 1-benzyl-3,5-dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71572-36-6 | |
Record name | NSC87361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-3,5-dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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